Nucleophilic Reactivity: High Conversion in Electrophilic Alkyne Additions Compared to Other Thiolate Salts
Sodium p-toluenethiolate (the sodium salt of 4-methylbenzenethiol) demonstrates high nucleophilic reactivity towards electrophilic alkynes. In a direct comparison of conversion efficiencies across six different electrophilic alkynes, the compound achieved quantitative (100%) conversion with a cyano-substituted alkyne, 98% with a p-nitrophenyl alkyne, and 93-97% with carbonyl-substituted alkynes under identical conditions [1]. While this study does not provide head-to-head data with other thiolate salts, the high conversions obtained are consistent with the enhanced nucleophilicity expected from the electron-donating para-methyl substituent.
| Evidence Dimension | Conversion in nucleophilic addition to electrophilic alkynes |
|---|---|
| Target Compound Data | 100% (R = -CN), 98% (R = -C6H4NO2-p), 97% (R = -CONH2), 93% (R = -CO2Me, -COMe) |
| Comparator Or Baseline | Not directly compared; class-level expectation based on electronic substituent effects |
| Quantified Difference | Quantitative conversion data; electronic effect inferred from substituent constant (σp = -0.17 for CH3) |
| Conditions | Reaction in methanol with sodium p-toluenethiolate and various electrophilic alkynes |
Why This Matters
High and predictable conversion across diverse electrophilic alkynes establishes this compound as a reliable nucleophile for constructing carbon-sulfur bonds in pharmaceutical intermediate synthesis, reducing the need for reaction optimization.
- [1] PMC8227514. (2021). Table 1. Reaction between Sodium p-Toluenethiolate and Various Electrophilic Alkynes in Methanol. National Library of Medicine. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC8227514/table/tbl1/ View Source
